![molecular formula C20H21N5O3 B2582489 1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876670-85-8](/img/structure/B2582489.png)
1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications
Synthetic Biology and Unnatural Base Pairs
Research has been conducted on developing unnatural base pairs beyond the standard Watson-Crick base pairs for synthetic biology applications. Investigations into shape complementarity, stacking ability, and hydrogen-bonding patterns have led to the development of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines pairs. These are seen as complementary base pairs not only in single nucleotide insertion but also in PCR, highlighting their potential in expanding the genetic alphabet and synthetic biology applications (Saito-Tarashima & Minakawa, 2018).
Medicinal Chemistry
Imidazo[1,2-a]pyrimidines and related heterocycles are recognized for their pharmacological significance. These scaffolds are part of various therapeutic agents, indicating their versatility and promise in drug discovery. This class of compounds is highlighted for its role in synthesizing bioactive molecules with diverse pharmacological activities, showcasing their importance in developing new therapeutic agents (Kobak & Akkurt, 2022).
Green Chemistry and Synthesis
The synthesis of 1,3-thiazolidin-4-one and its functionalized analogues, including those with imidazo and pyrimidine structures, has been explored since the mid-nineteenth century. Recent developments have focused on green chemistry methodologies for their synthesis, underlining the environmental and sustainability aspects of producing these compounds. These scaffolds have demonstrated significant pharmacological potential, suggesting a promising future in medicinal chemistry for treating various diseases (Santos, Jones Junior, & Silva, 2018).
properties
IUPAC Name |
4,7-dimethyl-2-(2-oxopropyl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-11-24-16-17(22(3)20(28)25(18(16)27)12-14(2)26)21-19(24)23(13)10-9-15-7-5-4-6-8-15/h4-8,11H,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKLLTOPXVKANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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